molecular formula C7H11ClF3N B12953366 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride

6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B12953366
M. Wt: 201.62 g/mol
InChI Key: CPWSZRCOBDWKGT-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3-azabicyclo[410]heptane hydrochloride is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the cyclopropanation of aza-1,6-enynes. This process can be achieved through a transition-metal-free, radical oxidation method. The reaction conditions are mild and sustainable, allowing for the formation of the desired azabicyclo structure in a single step .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions are generally mild, making the reactions efficient and straightforward.

Major Products

The major products formed from these reactions include functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in various chemical transformations .

Scientific Research Applications

6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride exerts its effects involves its interaction with molecular targets through its unique bicyclic structure. The trifluoromethyl group enhances its chemical stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific trifluoromethyl substitution and azabicyclo structure. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

6-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-1-2-11-4-5(6)3-6;/h5,11H,1-4H2;1H

InChI Key

CPWSZRCOBDWKGT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1(C2)C(F)(F)F.Cl

Origin of Product

United States

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